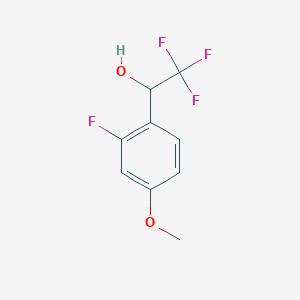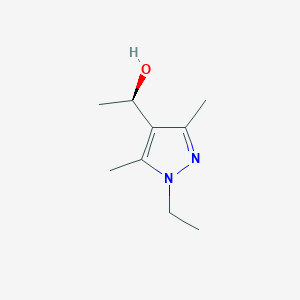
(R)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chiral alcohol derivative of pyrazole. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, featuring a pyrazole ring with an ethyl and two methyl groups, makes it an interesting subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group.
Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Reduction: ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or analgesic agent.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Material Science: Component in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
類似化合物との比較
Similar Compounds
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: The oxidized form of the compound.
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane: The reduced form of the compound.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: The racemic mixture of the compound.
Uniqueness
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to its chiral nature, which can lead to different biological activities compared to its racemic mixture or other derivatives. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in research and development.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
(1R)-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H16N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h8,12H,5H2,1-4H3/t8-/m1/s1 |
InChIキー |
JTIWWHSPNSPYLX-MRVPVSSYSA-N |
異性体SMILES |
CCN1C(=C(C(=N1)C)[C@@H](C)O)C |
正規SMILES |
CCN1C(=C(C(=N1)C)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



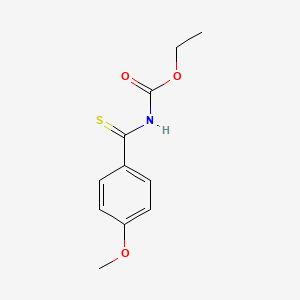
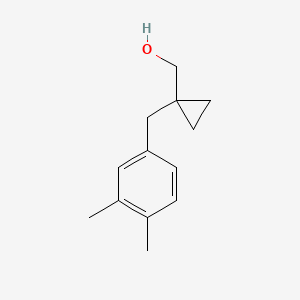
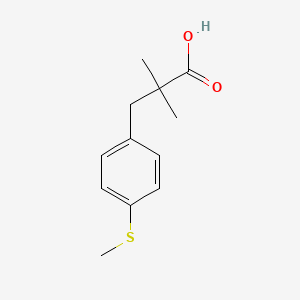


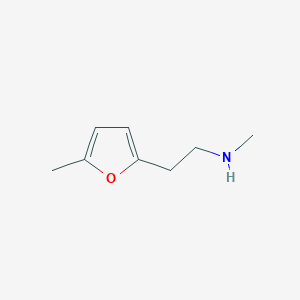
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
amino}propane-2-sulfinate](/img/structure/B13589375.png)
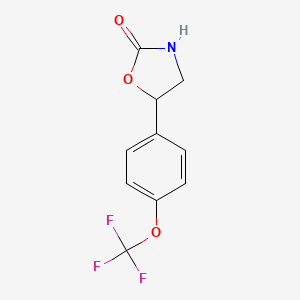

![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
